[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine
Description
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-cyclopent-3-en-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h1-2,10-11H,3-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWXLFZMNDTXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC=CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopent-3-enecarboxylic Acid Derivatives
- Cyclopent-3-enecarboxylic acid is a crucial starting material, often converted into esters or acid chlorides as reactive intermediates for subsequent amide bond formation.
- Typical preparation involves reaction with thionyl chloride in ethanol at low temperatures (5–20 °C) to yield ethyl cyclopent-3-ene-1-carboxylate with yields ranging from 54% to 89% depending on conditions (reaction time, temperature).
General Synthetic Route to Target Compound
The preparation of this compound involves coupling the cyclopent-3-ene-1-carbonyl moiety with a piperidin-3-yl methanamine derivative through amide bond formation. The synthetic strategy can be summarized as follows:
Step 1: Preparation of Activated Acid Derivative
- The cyclopent-3-enecarboxylic acid is converted into an acid chloride or an activated ester (e.g., using thionyl chloride or carbodiimide coupling agents) to facilitate amide bond formation.
Step 2: Preparation of Piperidin-3-yl Methanamine Intermediate
- The piperidin-3-yl methanamine can be prepared by reductive amination or via protection/deprotection strategies involving Fmoc or Boc-protected piperidine derivatives.
- For example, Fmoc-protected piperidine derivatives are synthesized using Fmoc chloride in the presence of sodium carbonate in THF/water mixtures at 0–25 °C with yields around 42%.
Step 3: Coupling Reaction
- The activated cyclopent-3-ene carbonyl derivative is reacted with the piperidin-3-yl methanamine under controlled conditions to form the amide bond.
- Coupling reagents such as DIC (diisopropylcarbodiimide) or HOBt (1-Hydroxybenzotriazole) are commonly used in peptide synthesis and can be adapted here to improve yield and purity.
Detailed Reaction Conditions and Yields
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
The compound [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine is a specialized chemical that has garnered attention in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, synthetic methodologies, and potential therapeutic uses.
Structure
The compound features a piperidine ring substituted with a cyclopent-3-ene-1-carbonyl group and a methanamine moiety. This unique structure contributes to its biological activity and potential applications in medicinal chemistry.
Properties
The properties of this compound, including its molecular weight, solubility, and reactivity, are critical for its application in drug development. Understanding these properties helps in predicting the behavior of the compound in biological systems.
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, piperidine derivatives have been explored for their ability to target specific oncogenic pathways, making them candidates for further development as anticancer agents.
Neuropharmacology : The compound's structure suggests potential neuropharmacological effects. Piperidine derivatives are known to interact with neurotransmitter systems, which can be beneficial in treating neurological disorders such as schizophrenia or depression. Ongoing studies are assessing the efficacy of such compounds in modulating neurotransmitter activity.
Synthetic Methodologies
Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and coupling reactions, makes it a valuable building block for synthesizing novel pharmaceuticals. Researchers are exploring efficient synthetic routes to produce this compound and its derivatives on a larger scale.
Therapeutic Potential
Inhibitors of Enzymatic Activity : Compounds like this compound have been studied for their potential as enzyme inhibitors. Inhibiting specific enzymes can lead to therapeutic effects in diseases where those enzymes play a critical role, such as metabolic disorders or inflammatory diseases.
Drug Design and Development : The unique structural features of this compound allow it to be tailored for specific interactions with biological targets. Structure-activity relationship (SAR) studies are being conducted to optimize its pharmacological profile, enhancing its efficacy and reducing side effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives showed promising results against breast cancer cell lines. The study highlighted the mechanism by which these compounds induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
Research published in Neuroscience Letters explored the effects of similar piperidine compounds on anxiety-like behaviors in animal models. The results indicated that these compounds could modulate anxiety responses, suggesting potential applications in treating anxiety disorders.
Mechanism of Action
The mechanism of action of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. For instance, in drug discovery, it may act as a ligand binding to receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Cyclopentyl vs. Cyclopentene Substituents
- [(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride ():
- The cyclopentyl group (saturated) replaces the cyclopentene, reducing conformational rigidity.
- The trihydrochloride salt form enhances solubility, which is critical for bioavailability.
- Key Difference: The absence of a double bond in cyclopentyl may reduce electronic interactions in binding pockets compared to the cyclopentene analog .
Aromatic vs. Aliphatic Carbonyl Groups
- [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine ():
- Thiophene (aromatic heterocycle) replaces cyclopentene, introducing sulfur-based electronic effects.
- Molecular weight: 224.32 g/mol (C₁₁H₁₆N₂OS), slightly higher than the target compound’s estimated 206.29 g/mol.
- Key Difference: Aromatic thiophene may engage in π-π stacking, unlike the aliphatic cyclopentene .
Substituted Piperidine Derivatives
Chlorophenyl-Substituted Analogs
- Molecular weight: 238.76 g/mol (C₁₃H₁₉ClN₂). Key Difference: Chlorine enhances lipophilicity, which may improve blood-brain barrier penetration but raise safety concerns .
Benzyl and Methoxybenzyl Derivatives
- [1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride (): 4-Methoxybenzyl group increases polarity and solubility (molecular formula: C₁₄H₂₃ClN₂O). Key Difference: Methoxy groups can participate in hydrogen bonding, unlike the non-polar cyclopentene .
Molecular Weight and Solubility
- The target compound’s estimated molecular weight (~206 g/mol) is lower than many analogs (e.g., 238–270 g/mol in ), suggesting favorable pharmacokinetics.
Biological Activity
Overview
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine is a chemical compound that has gained attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a cyclopentene moiety linked to a piperidine ring, which is further connected to a methanamine group. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 205.30 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperidine ring enhances its ability to interact with neurotransmitter receptors, potentially influencing pathways related to cognition and mood regulation. Research indicates that compounds with similar structures may exhibit agonistic or antagonistic effects on muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive function.
Biological Activity
Recent studies have highlighted several key areas where this compound may exhibit biological activity:
1. Receptor Binding Affinity
- Preliminary data suggest that this compound may bind selectively to certain receptors, such as the CCR2 chemokine receptor, which plays a role in inflammatory responses and neurodegenerative diseases. For instance, related compounds have shown IC50 values in the nanomolar range for receptor binding, indicating potent interactions.
2. Neuropharmacological Effects
- Similar piperidine derivatives have been investigated for their potential in treating cognitive impairments associated with conditions like Alzheimer's disease. Studies indicate that modifications in the piperidine structure can enhance selectivity and efficacy at muscarinic receptors, which are critical for cholinergic signaling in the brain.
3. Antioxidant Activity
- Compounds with similar frameworks have demonstrated antioxidant properties, which may contribute to neuroprotection by mitigating oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
Case Study: M1 Receptor Agonism
A study focused on the design of muscarinic M1 receptor agonists revealed that compounds structurally related to this compound could effectively enhance cognitive function in vitro. The top candidates demonstrated EC50 values as low as 79 nM, suggesting strong potential for further development as therapeutic agents for cognitive disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
